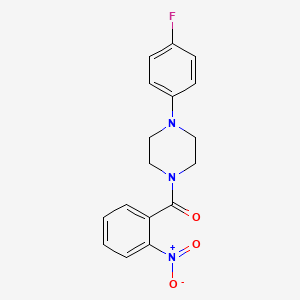
1-(4-fluorophenyl)-4-(2-nitrobenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-4-(2-nitrobenzoyl)piperazine, commonly referred to as 4-FPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a relatively new compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mécanisme D'action
The exact mechanism of action of 4-FPP is not yet fully understood. However, studies suggest that it may act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This may result in the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 4-FPP exhibits a range of biochemical and physiological effects, including the modulation of dopamine and serotonin levels in the brain, the regulation of body temperature and blood pressure, and the modulation of pain perception. These effects make it a potential candidate for the development of drugs for the treatment of various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-FPP in lab experiments is its high selectivity towards certain receptors in the brain. This allows for the precise modulation of specific physiological processes. However, one of the limitations of using 4-FPP is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of 4-FPP. One area of interest is the development of new drugs that target the dopamine D2 and serotonin 5-HT1A receptors, using 4-FPP as a lead compound. Another area of interest is the study of the potential neuroprotective effects of 4-FPP, particularly in the treatment of neurodegenerative disorders such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-FPP and its potential side effects.
Méthodes De Synthèse
The synthesis of 4-FPP involves a multi-step process that begins with the reaction of 4-fluoroaniline with 2-nitrobenzoyl chloride to form 4-(2-nitrobenzoyl)-1-fluoroaniline. The intermediate is then reacted with piperazine to give the final product, 1-(4-fluorophenyl)-4-(2-nitrobenzoyl)piperazine.
Applications De Recherche Scientifique
4-FPP has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various neurological disorders. Studies have shown that 4-FPP exhibits significant affinity towards certain receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. This makes it a potential candidate for the development of drugs that target these receptors.
Propriétés
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3/c18-13-5-7-14(8-6-13)19-9-11-20(12-10-19)17(22)15-3-1-2-4-16(15)21(23)24/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVKUETZILGMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Fluorophenyl)piperazin-1-yl](2-nitrophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5689680.png)


![2-[3-(dimethylamino)propyl]-9-[6-(dimethylamino)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5689696.png)
![1-(4-fluorophenyl)-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide](/img/structure/B5689699.png)
![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-[(5-methyl-2-thienyl)methyl]acetamide](/img/structure/B5689714.png)
![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5689716.png)
![(4R)-1-(cyclobutylcarbonyl)-N-ethyl-4-{[(5-ethyl-2-thienyl)carbonyl]amino}-L-prolinamide](/img/structure/B5689720.png)
![7-{4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-piperazinyl}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5689723.png)

![2-isopropyl-N,4-dimethyl-N-[(5-methyl-2-thienyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B5689734.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5689760.png)
![N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5689774.png)